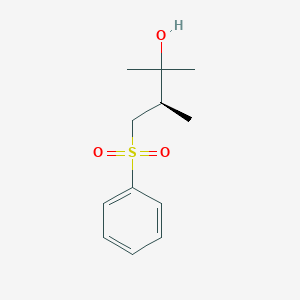
(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Applications De Recherche Scientifique
Lignin Model Studies
The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin model compounds, reveals insights into the acidolysis mechanisms of lignin, a complex natural polymer. Understanding these mechanisms is crucial for developing efficient processes for lignin depolymerization, which is a key step in converting biomass into valuable chemicals and fuels (T. Yokoyama, 2015).
Carcinogenic Properties of Chemical Compounds
The carcinogenic properties of various chemical compounds, including their mechanisms and impacts on health, have been a subject of study for decades. This research is vital for identifying potential risks associated with chemical exposure and for the development of safety regulations (J. W. Cook & E. Kennaway, 1938).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives highlight the importance of supramolecular chemistry in developing new materials with tailored properties. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent nature (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Organic Light-Emitting Diodes (OLEDs)
The development of organic semiconductors for OLED applications is a rapidly growing field. Materials based on 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY) have shown potential as 'metal-free' infrared emitters, which could revolutionize the design and efficiency of OLEDs (B. Squeo & M. Pasini, 2020).
Environmental Toxicology
The occurrence and toxicity of novel brominated flame retardants in the environment underscore the importance of understanding the environmental fate and risks associated with these compounds. This knowledge is critical for developing strategies to mitigate their impact on ecosystems (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about a certain aspect of the compound, feel free to ask!
Propriétés
IUPAC Name |
(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZLOBAFOPZAV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553401 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
CAS RN |
93748-50-6 |
Source


|
| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

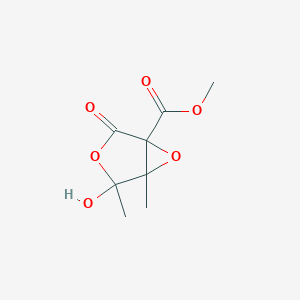
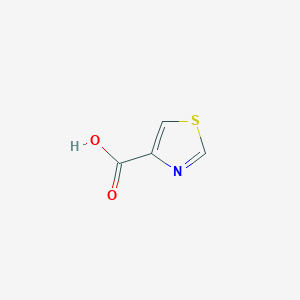
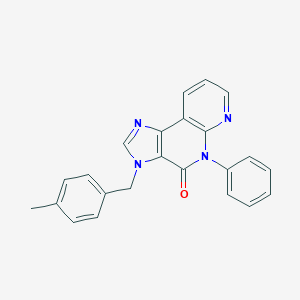
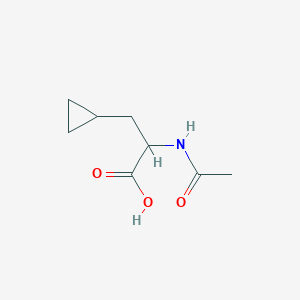
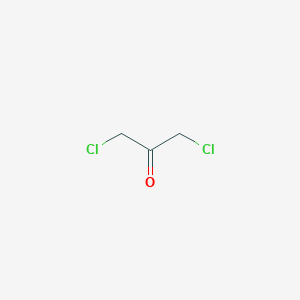
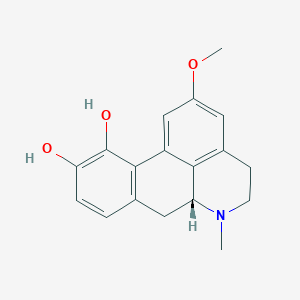
![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
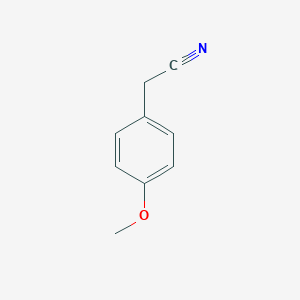
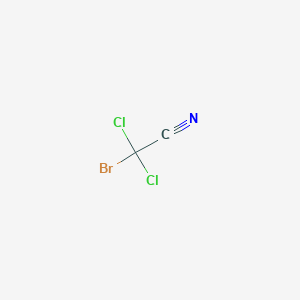
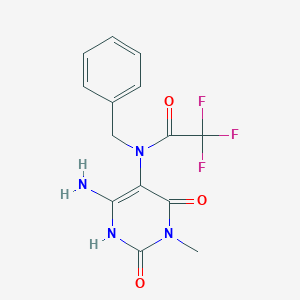

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B141496.png)
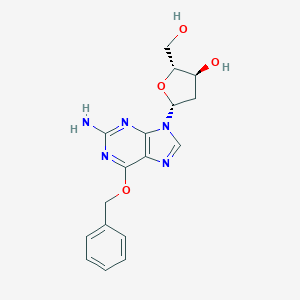
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)